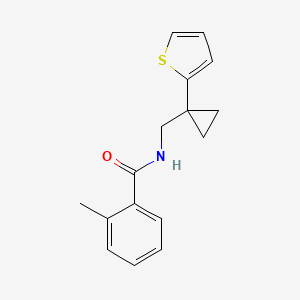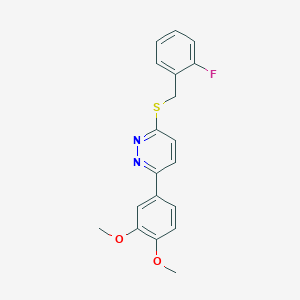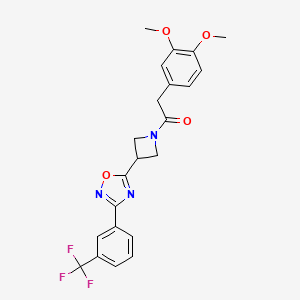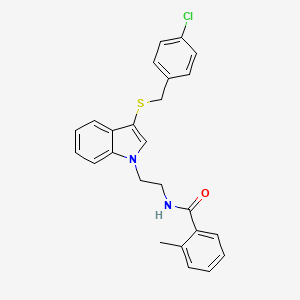![molecular formula C22H13Cl3N2O3 B2764869 3-{[(4-chlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one CAS No. 477853-34-2](/img/structure/B2764869.png)
3-{[(4-chlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(4-chlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C22H13Cl3N2O3 and its molecular weight is 459.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- This compound can be involved in the synthesis of N-acyl indolines, which is achieved through a cyclization of iminophosphorane. This process allows for efficient access to biologically significant indolines, which can further be oxidized to indoles and oxindoles (Li, Zhao, & Ding, 2011).
- It can be used to generate α-oxo-iminoxyls, characterized by electron spin resonance spectroscopy and DFT calculations. This exploration provides insights into sigma-radicals and their configurations (Koch, Wollweber, Müller-Starke, & Wentrup, 2015).
Biomedical Applications
- In the field of medicinal chemistry, derivatives of this compound have been synthesized and demonstrated to have potent antimalarial properties in both rodents and primates. This suggests its potential as a lead compound for antimalarial drug development (Kesten et al., 1992).
- It has been utilized in the synthesis of heterocyclic derivatives of morpholino-N-acetyl indoles, which were tested for central nervous system depressant activity. This indicates its utility in developing CNS active agents (Rawat & Shukla, 2016).
Antibacterial and Antifungal Applications
- The compound, through its derivatives, has shown potential in antimicrobial properties. Isatin derived ligands, including derivatives of this compound, were found to be more effective as antibacterial and antifungal agents compared to their uncomplexed forms (Khalid, Sumrra, & Chohan, 2020).
Chemical Reactivity and Catalysis
- It has been applied in chromium-catalyzed transformations for the difunctionalization of unactivated C-O and C-H bonds. This showcases its role in facilitating complex chemical reactions and synthesizing valuable compounds (Rong, Luo, & Zeng, 2019).
Environmental Applications
- The compound, particularly its chlorine component, has been studied in the context of environmental science. The oxidation of chlorobenzene with Fenton's reagent, involving this compound, highlights its relevance in understanding environmental degradation processes (Sedlak & Andren, 1991).
Propiedades
IUPAC Name |
[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl3N2O3/c23-15-8-6-14(7-9-15)22(29)30-26-20-16-3-1-2-4-19(16)27(21(20)28)12-13-5-10-17(24)18(25)11-13/h1-11H,12H2/b26-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZPHIGKKSSGKQ-QOMWVZHYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NOC(=O)C3=CC=C(C=C3)Cl)C(=O)N2CC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N/OC(=O)C3=CC=C(C=C3)Cl)/C(=O)N2CC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-6-fluorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2764788.png)
![(E)-N-[[2-(Difluoromethoxy)-4-propoxyphenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2764789.png)

![N-(3-Methoxyspiro[3.3]heptan-1-yl)-N-methylprop-2-enamide](/img/structure/B2764791.png)


![N-{[2-({2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}methyl)phenyl]methyl}prop-2-enamide](/img/structure/B2764798.png)
![Methyl 1-((3,4-dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2764800.png)

![1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-[(4-fluorophenyl)methyl]-1-methylurea](/img/structure/B2764802.png)


![2,3-dimethoxy-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2764808.png)
